Cas no 897957-06-1 (6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one)

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one structure
897957-06-1 structure
Product Name:6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
CAS-nummer:897957-06-1
MF:C9H8BrNO
MW:226.06992149353
MDL:MFCD25542196
CID:2145471
PubChem ID:58006048
Update Time:2024-10-26

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Chemische en fysische eigenschappen

Naam en identificatie

    • 6-bromo-1-methyl-1,3-dihydro-indol-2-one
    • 6-Bromo-1-methylindolin-2-one
    • 6-Bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • UUQLZGHQLZAFHD-UHFFFAOYSA-N
    • SB15909
    • FCH2346450
    • AK342086
    • AX8302042
    • 6-BROMO-1-METHYL-3H-INDOL-2-ONE
    • 2H-Indol-2-one, 6-bromo-1,3-dihydro-1-methyl-
    • 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one (ACI)
    • CS-0054458
    • 6-Bromo-1,3-dihydro-1-methyl-2H-indol-2-one
    • DB-317976
    • MFCD25542196
    • 6-bromo-1-methyl-1,3-dihydro-2H-indol-2-one
    • 897957-06-1
    • SY119942
    • SCHEMBL290257
    • DTXSID701263125
    • XKB95706
    • AKOS023598911
    • DS-12332
    • 6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one
    • MDL: MFCD25542196
    • Inchi: 1S/C9H8BrNO/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4H2,1H3
    • InChI-sleutel: UUQLZGHQLZAFHD-UHFFFAOYSA-N
    • LACHT: O=C1CC2C(=CC(=CC=2)Br)N1C

Berekende eigenschappen

  • Exacte massa: 224.97893g/mol
  • Monoisotopische massa: 224.97893g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 0
  • Complexiteit: 207
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 20.3
  • XLogP3: 1.6

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Beveiligingsinformatie

  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H317
  • Waarschuwingsverklaring: P280
  • Opslagvoorwaarde:Sealed in dry,2-8°C

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Prijsmeer >>

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abcr
AB448472-250 mg
6-Bromo-1-methylindolin-2-one; .
897957-06-1
250MG
€166.80 2023-07-18
abcr
AB448472-1 g
6-Bromo-1-methylindolin-2-one; .
897957-06-1
1g
€290.50 2023-07-18

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) ;  rt → 130 °C; 3 h, 130 °C
Referentie
3-Carboxamide oxindoles as 1,3-C,N-bisnucleophiles for the highly diastereoselective synthesis of CF3-containing spiro-δ-lactam oxindoles featuring acyl at the ortho-position of spiro carbon atom
Zhao, Hongcai; Zhang, Zhengbing; Lu, Wenhua; Han, Pan; Wang, Wei; et al, Tetrahedron Letters, 2021, 83,

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) ;  4 h, reflux
Referentie
Visible light mediated aerobic oxidative hydroxylation of 2-oxindole-3-carboxylate esters: an alternative approach to 3-hydroxy-2-oxindoles
Wang, Jinge; Osman, Siyitemer; Lu, Xinjiang; Chen, Junyi; Xia, Xu-Dong, Heterocyclic Communications, 2020, 26(1), 168-175

Productiemethode 3

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  24 h, 90 °C
Referentie
Substrates as Electron-Donor Precursors: Synthesis of Naphtho-Fused Oxindoles via Benzannulation of 2-Halobenzaldehydes and Indolin-2-ones
Jia, Feng-Cheng; Xu, Cheng; Zhou, Zhi-Wen; Cai, Qun; Wu, Yan-Dong; et al, Organic Letters, 2016, 18(20), 5232-5235

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) ;  reflux
Referentie
Organocatalytic Asymmetric Conjugate Addition of 2-Oxindole-3-Carboxylate Esters to 2-Phthalimido Acrylates: Efficient Synthesis of Cγ-tetrasubstituted α-Amino Acid Derivatives
Gao, Juan; Chen, Jia-Rong; Duan, Shu-Wen; Li, Tian-Ren; Lu, Liang-Qiu; et al, Asian Journal of Organic Chemistry, 2014, 3(4), 530-535

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) ;  1.5 - 2 h, 130 °C; 130 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
Referentie
N-Heterocyclic carbene catalyzed desymmetrization of diols: access to enantioenriched oxindoles having a C3-quaternary stereocenter
Dutta, Sourav; Porey, Arka; Guin, Joyram, Chemical Communications (Cambridge, 2023, 59(38), 5771-5774

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  4 h, reflux
Referentie
Ligand-Controlled Palladium-Catalyzed Asymmetric [4+3] and [2+3] Annulation Reactions of Spirovinylcyclopropyl Oxindoles with o-Quinone Methides
Zhang, Xiyuan; Zhang, Cong; Jiang, Bo; Gao, Yanfeng; Xu, Xiufang ; et al, Organic Letters, 2022, 24(16), 3097-3101

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) ;  1 h, reflux
Referentie
Cinchona-alkaloid-catalyzed enantioselective hydroxymethylation of 3-fluorooxindoles with paraformaldehyde
Zhao, Jian-bo; Ren, Xinfeng; Zheng, Bu-quan; Ji, Jian; Qiu, Zi-bin; et al, Journal of Fluorine Chemistry, 2018, 215, 44-51

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Hydrazine hydrate (1:1) ;  3 h, 130 °C
Referentie
Autoxidation/Aldol Tandem Reaction of 2-Oxindoles with Ketones: A Green Approach for the Synthesis of 3-Hydroxy-2-Oxindoles
Zhang, Qing-Bao; Jia, Wen-Liang; Ban, Yong-Liang; Zheng, Yong; Liu, Qiang; et al, Chemistry - A European Journal, 2016, 22(8), 2595-2598

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Raw materials

6-bromo-1-methyl-2,3-dihydro-1H-indol-2-one Preparation Products

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